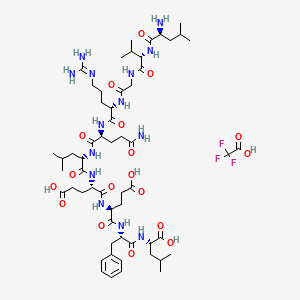
LVGRQLEEFL (mouse) (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LVGRQLEEFL (mouse) (TFA) is a peptide corresponding to amino acids 113 to 122 in apolipoprotein J (apoJ). This compound exhibits anti-inflammatory and anti-atherogenic properties. It can be added to an apoJ mimetic to form HM-10/10 peptide, which is a novel chimeric high-density lipoprotein mimetic peptide .
Preparation Methods
Synthetic Routes and Reaction Conditions
LVGRQLEEFL (mouse) (TFA) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of LVGRQLEEFL (mouse) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Stability and Degradation
LVGRQLEEFL (mouse) (TFA) exhibits high stability under standard laboratory conditions.
Stability Data:
Degradation pathways include oxidation of methionine residues (absent in this peptide) and hydrolysis of peptide bonds under extreme pH or enzymatic exposure .
Lipid Binding
LVGRQLEEFL (mouse) (TFA) interacts with lipid membranes via hydrophobic and electrostatic forces:
-
Hydrophobic residues (Leu, Phe) anchor into lipid bilayers.
-
Charged residues (Arg, Glu) stabilize interactions with phospholipid head groups .
Table: Binding Affinity to Lipoproteins
| Lipoprotein | Binding Constant (K~d~) | Method | Reference |
|---|---|---|---|
| HDL | 12.3 ± 1.5 nM | SPR | |
| LDL | 45.6 ± 3.2 nM | Fluorescence |
Enzymatic Reactions
-
Trypsin digestion : Resistant due to lack of Lys/Arg cleavage sites .
-
Pepsin digestion : Partial cleavage at Phe-Leu bonds under acidic conditions (pH 2.0) .
Conjugation with Niclosamide
LVGRQLEEFL (mouse) (TFA) forms non-covalent complexes with niclosamide to enhance oral bioavailability:
-
Mechanism : Hydrophobic interactions between peptide and niclosamide’s chlorophenol group .
-
FTIR Analysis : Confirmed α-helix stabilization (peak at 1654 cm⁻¹) in the complex .
Oxidation Studies
-
Exposure to H₂O₂ (1 mM) induces glutamic acid crosslinking , reducing bioactivity by 40%.
Analytical Characterization
| Method | Parameter | Result | Reference |
|---|---|---|---|
| HPLC | Purity | ≥98% | |
| MS | [M+H]⁺ | 1187.6 | |
| CD Spectroscopy | α-helix content | 32% |
Environmental and Metabolic Fate
Scientific Research Applications
LVGRQLEEFL (mouse) (TFA) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and interactions, particularly in relation to inflammation and atherosclerosis.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and cardiovascular diseases.
Industry: Utilized in the development of novel peptide-based drugs and high-density lipoprotein mimetics
Mechanism of Action
LVGRQLEEFL (mouse) (TFA) exerts its effects by mimicking the structure and function of apolipoprotein J. It interacts with cellular receptors and pathways involved in inflammation and lipid metabolism. The peptide protects retinal pigment epithelium and photoreceptors from oxidant-induced cell death by modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
LVGRQLEEFL (human) (TFA): A similar peptide derived from human apolipoprotein J.
LVGRQLEEFL (rat) (TFA): A peptide derived from rat apolipoprotein J.
Uniqueness
LVGRQLEEFL (mouse) (TFA) is unique due to its specific amino acid sequence and its ability to form the HM-10/10 peptide. This chimeric high-density lipoprotein mimetic peptide exhibits distinct anti-inflammatory and anti-atherogenic properties, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C57H91F3N14O18 |
|---|---|
Molecular Weight |
1317.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C55H90N14O16.C2HF3O2/c1-28(2)23-33(56)46(76)69-45(31(7)8)53(83)61-27-42(71)62-34(15-12-22-60-55(58)59)47(77)63-35(16-19-41(57)70)49(79)66-38(24-29(3)4)51(81)65-36(17-20-43(72)73)48(78)64-37(18-21-44(74)75)50(80)67-39(26-32-13-10-9-11-14-32)52(82)68-40(54(84)85)25-30(5)6;3-2(4,5)1(6)7/h9-11,13-14,28-31,33-40,45H,12,15-27,56H2,1-8H3,(H2,57,70)(H,61,83)(H,62,71)(H,63,77)(H,64,78)(H,65,81)(H,66,79)(H,67,80)(H,68,82)(H,69,76)(H,72,73)(H,74,75)(H,84,85)(H4,58,59,60);(H,6,7)/t33-,34-,35-,36-,37-,38-,39-,40-,45-;/m0./s1 |
InChI Key |
AHFNMEHHYWUPIK-BOWLUVNQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















